molecular formula C28H18N4Na2O6S4 B075882 Chloramine yellow CAS No. 14500-83-5

Chloramine yellow

Cat. No.: B075882
CAS No.: 14500-83-5
M. Wt: 680.7 g/mol
InChI Key: GRUAQEWEHJNSDG-UHFFFAOYSA-L
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Description

Chloramine yellow, also known as N-chloro-p-toluenesulfonamide sodium salt, is an organic compound widely used in various chemical and industrial applications. It is a derivative of chloramine and is known for its disinfectant properties. This compound is often used in water treatment, textile processing, and as a reagent in organic synthesis.

Mechanism of Action

Target of Action

Chloramine Yellow, also known as Chlorpheniramine, primarily targets the histamine H1 receptor . This receptor plays a crucial role in allergic reactions, hay fever, rhinitis, urticaria, and asthma .

Mode of Action

This compound acts as a histamine-H1 receptor antagonist . It competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . By binding to the histamine H1 receptor, it blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

The biochemical pathways affected by this compound involve the reactions of reactive chlorinated species (RCS) with various organic molecules such as amines, amino acids, proteins, lipids, carbohydrates, nucleic acids, and DNA . The formation of these chlorinated derivatives contributes to cellular oxidative stress .

Pharmacokinetics

The pharmacokinetics of this compound involve several key processes:

Result of Action

The result of this compound’s action is the temporary relief of symptoms associated with allergic reactions, hay fever, rhinitis, urticaria, and asthma . This is achieved by blocking the action of endogenous histamine, which reduces the negative symptoms brought on by histamine .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in water treatment, chloramines are formed by the reaction of chlorine with ammonia and urea introduced into the water by human perspiration, saliva, mucus, urine, and other biological substances . The ratio at which chlorine and ammonia are fed determines the species of chloramine produced . Monochloramine is the preferred species, as it is more effective and less likely to cause taste-and-odor problems .

Safety and Hazards

Chloramine can affect you when breathed in . Contact can irritate the skin and eyes . Breathing Chloramine can irritate the nose and throat . Higher exposures can cause a build-up of fluid in the lungs (pulmonary edema), a medical emergency, with severe shortness of breath .

Future Directions

Chloramination has been used in drinking water treatment since the early 1900s, but its use has been low compared to that of chlorine . In recent years, many utilities implemented chloramine, primarily to comply with the U.S. Environmental Protection Agency’s (EPA) Stage 1 and Stage 2 Disinfectants and Disinfection Byproducts Rules (D/DBPR) . Since chloramine use has been increasing, water professionals need to understand the various aspects of chloramination with the goal to better manage and operate their systems and minimize unintended consequences .

Biochemical Analysis

Biochemical Properties

Chloramine Yellow interacts with various enzymes, proteins, and other biomolecules. It is commonly produced by the action of sodium hypochlorite on secondary amines . The nature of these interactions is largely dependent on the specific biochemical context in which this compound is present.

Cellular Effects

This compound can have various effects on different types of cells and cellular processes. For instance, it has been reported that chloramines can cause protein denaturation and hemolysis . The specific effects of this compound on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are complex and can vary depending on the context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For example, it can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific molecular mechanism of action of this compound is dependent on the particular biochemical context in which it is present.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function can be predicted using tools such as CELLO and YLoc . These tools can provide information about any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloramine yellow is typically synthesized through the reaction of p-toluenesulfonamide with sodium hypochlorite. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{p-Toluenesulfonamide} + \text{Sodium Hypochlorite} \rightarrow \text{this compound} + \text{Sodium Chloride} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of sodium hypochlorite to a solution of p-toluenesulfonamide. The reaction is maintained at a slightly alkaline pH to optimize yield and purity. The product is then isolated through filtration and recrystallization processes to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Chloramine yellow undergoes several types of chemical reactions, including:

    Oxidation: this compound can act as an oxidizing agent, reacting with various organic and inorganic substrates.

    Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation Reactions: Common reagents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in acidic or neutral conditions.

    Substitution Reactions: Reagents such as sodium hydroxide or other strong bases are used to facilitate the substitution of the chlorine atom.

Major Products Formed:

    Oxidation: The major products formed from oxidation reactions include sulfonamides and other oxidized derivatives.

    Substitution: Substitution reactions yield various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chloramine yellow has a wide range of applications in scientific research, including:

    Biology: this compound is employed in the disinfection of laboratory equipment and surfaces due to its antimicrobial properties.

    Medicine: It is used in the formulation of antiseptic solutions and disinfectants for medical use.

    Industry: In the textile industry, this compound is used as a bleaching agent and in the treatment of wastewater.

Comparison with Similar Compounds

    Monochloramine (NH₂Cl): Used primarily as a disinfectant in water treatment.

    Dichloramine (NHCl₂): Less commonly used but also serves as a disinfectant.

    Nitrogen Trichloride (NCl₃): Known for its strong disinfectant properties but is highly unstable and less commonly used.

Comparison: Chloramine yellow is unique in its stability and effectiveness as a disinfectant compared to other chloramines. It is more stable than monochloramine and dichloramine, making it suitable for a wider range of applications. Additionally, its ability to act as both an oxidizing agent and a reagent in organic synthesis sets it apart from other similar compounds.

Properties

IUPAC Name

disodium;6-methyl-2-[4-[[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N4O6S4.2Na/c1-15-3-13-21-23(25(15)41(33,34)35)39-27(29-21)17-5-9-19(10-6-17)31-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)40-28)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUAQEWEHJNSDG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N4Na2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905956
Record name Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10114-47-3
Record name 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis(6-methyl-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010114473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis[6-methyl-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 2,2'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the chemical structure of Chloramine Yellow and how does it relate to its use as a dye?

A1: While the provided abstracts do not explicitly state the molecular formula or weight of this compound, they heavily imply its identity as Thioflavine T based on the research titles and the historical context of the dye. [, ] Thioflavine T belongs to the benzothiazole group and is known for its fluorescent properties, particularly its enhanced fluorescence upon binding to specific targets like amyloid fibrils. This property makes it a valuable dye in various biological and chemical applications. []

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